REACTION_CXSMILES
|
O[C:2]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:5]=2[S:4][N:3]=1.Cl.[NH+]1C=CC=CC=1.P(=O)(O)(O)O.P(Cl)(Cl)([Cl:25])=O>>[Cl:25][C:2]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:5]=2[S:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
OC1=NSC2=C1CCCC2
|
Name
|
pyridinium hydrochloride
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90 ° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate (130 mL) was added to the residue
|
Type
|
ADDITION
|
Details
|
A saturated solution of sodium hydrogencarbonate (130 mL) was added and after 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
of stirring the phases
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2 x 150 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC2=C1CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |